molecular formula C21H19FN2O3S2 B3538420 N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide

N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3538420
M. Wt: 430.5 g/mol
InChI Key: KEHASAJLUKZMKM-UHFFFAOYSA-N
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Description

The compound “N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide” is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, a methylthio phenyl group, and a phenylsulfonyl group attached to a glycinamide core .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely influence the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants used. The presence of several different functional groups means that it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorine atom could make the compound more electronegative .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine or materials science .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S2/c1-28-19-7-5-6-17(14-19)23-21(25)15-24(18-12-10-16(22)11-13-18)29(26,27)20-8-3-2-4-9-20/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHASAJLUKZMKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-(4-fluorophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide

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